2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18072359
InChI: InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-16-8-4-7-14-13(11)16/h1-9H
SMILES:
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

CAS No.:

Cat. No.: VC18072359

Molecular Formula: C13H9N3O

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde -

Specification

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
IUPAC Name 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-16-8-4-7-14-13(11)16/h1-9H
Standard InChI Key QSHZOLJYYBWAAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a bicyclic pyrazolo[1,5-a]pyrimidine system fused with a phenyl ring at position 2 and an aldehyde group at position 3. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₉N₃O
Molecular Weight223.23 g/mol
IUPAC Name2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
XLogP31.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

The aldehyde group enhances reactivity for further functionalization, while the phenyl moiety contributes to π-π stacking interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step protocols:

  • Cyclocondensation: β-Enaminones react with NH-3-aminopyrazoles under microwave-assisted conditions to form the pyrazolo[1,5-a]pyrimidine core .

  • Formylation: The Vilsmeier–Haack reaction introduces the aldehyde group at position 3, achieving yields up to 98% .

MethodYieldConditionsReference
Microwave-assisted cyclocondensation75–85%150°C, 30 min
Friedel-Crafts acylation60–70%AlCl₃, CH₂Cl₂, 0°C

Industrial Scalability

Industrial production remains underexplored, but lab-scale methods emphasize greener protocols (e.g., microwave irradiation) to improve atom economy and reduce waste .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with no reported polymorphic forms .

HazardGHS ClassificationPrecautionary Measures
Skin irritationCategory 2Use gloves/eye protection
Eye damageCategory 2AAvoid inhalation
Respiratory irritationCategory 3Ensure ventilation

Data aggregated from safety sheets highlight the need for controlled handling .

Biological and Pharmacological Applications

Peripheral Benzodiazepine Receptor (PBR) Ligands

Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibit high affinity for PBR, a therapeutic target in neuroinflammation and cancer. Key findings include:

  • 3D-QSAR Analysis: Substituents at the acetamide moiety modulate binding affinity (IC₅₀: 0.3–24 µM) .

  • Steroid Biosynthesis Modulation: Select derivatives enhance pregnenolone production in C6 glioma cells, suggesting neurosteroidogenic potential .

PI3Kδ Inhibitors in Oncology

Structural analogs inhibit phosphoinositide 3-kinase delta (PI3Kδ), a key regulator in hematologic malignancies:

  • SAR Studies: N-tert-butylpiperazin-1-ylmethyl substitutions enhance selectivity (IC₅₀: <10 nM) .

  • In Vivo Efficacy: Mouse models show reduced tumor proliferation in B-cell lymphomas .

Materials Science Applications

Fluorescent Probes

The compound serves as a precursor for fluorophores with tunable emission profiles:

DerivativeQuantum Yield (ϕF)Stokes Shift (nm)Application
7-(4-Methoxyphenyl) variant0.44120Cellular imaging
2-Methyl analog0.18–0.6390–150Solid-state emitters

These properties rival commercial probes like coumarin-153 and rhodamine 6G .

Optoelectronic Materials

Future Directions and Challenges

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields .

  • Biological Profiling: Expand in vivo studies to validate therapeutic potential in neurological disorders .

  • Industrial Adoption: Scale-up synthesis while maintaining cost-efficiency and sustainability.

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